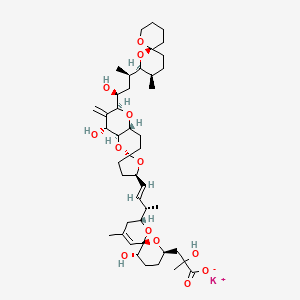
Okadaic acid potassium salt, high purity, 98
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Okadaic acid potassium salt: is a naturally occurring compound derived from marine sponges. It is known for its potent inhibitory activity against protein phosphatases 1 (PP1) and 2A (PP2A). This compound has been extensively studied for its biological and pharmacological properties, including its role as a tumor promoter and neurotoxin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Okadaic acid potassium salt can be synthesized through various organic synthesis routes. One common method involves the extraction and purification from marine sponges, followed by chemical modifications to obtain the potassium salt form. The reaction conditions typically involve the use of strong bases to convert the free acid into its potassium salt form.
Industrial Production Methods: Industrial production of okadaic acid potassium salt involves large-scale extraction and purification processes. These processes are optimized to achieve high purity levels, typically around 98%. The compound is then converted to its potassium salt form using industrial-scale chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Okadaic acid potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium or potassium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted derivatives of okadaic acid.
Applications De Recherche Scientifique
Okadaic acid potassium salt has a wide range of applications in scientific research. It is used as a tool to study protein phosphatase activity, cell cycle regulation, apoptosis, and calcium signaling. Additionally, it has been used in cancer research to understand tumor promotion mechanisms and in neurobiology to study neurotoxic effects.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein phosphatases PP1 and PP2A. By inhibiting these enzymes, okadaic acid potassium salt disrupts various cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways. The molecular targets and pathways involved include the regulation of protein phosphorylation and dephosphorylation.
Comparaison Avec Des Composés Similaires
Okadaic acid potassium salt is unique in its potent inhibitory activity against PP1 and PP2A. Similar compounds include other protein phosphatase inhibitors such as calyculin A and microcystin. okadaic acid potassium salt is distinguished by its stability and higher purity levels, making it a preferred choice for research applications.
List of Similar Compounds
Calyculin A
Microcystin
Fostriecin
Cantharidin
Propriétés
IUPAC Name |
potassium;3-[(2R,6S,8R,11S)-2-[(E,2S)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3R)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27+,28+,30-,31+,32-,33+,34+,35-,36+,37-,38-,39+,41?,42-,43+,44-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRQUXBFVICHQJ-BWQUQSRCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@H](C)[C@H]6CC(=C[C@]7(O6)[C@H](CC[C@@H](O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67KO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














